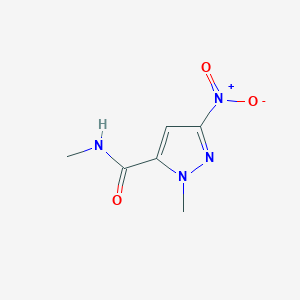

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide

説明

N,1-Dimethyl-3-nitro-1H-pyrazole-5-carboxamide is a nitro-substituted pyrazole derivative characterized by a carboxamide group at position 5, a nitro group at position 3, and methyl substituents at positions N-1 and N-1 (Figure 1). Nitro groups in pyrazole derivatives are often associated with enhanced biological activity, including antimicrobial and antiparasitic properties .

特性

分子式 |

C6H8N4O3 |

|---|---|

分子量 |

184.15 g/mol |

IUPAC名 |

N,2-dimethyl-5-nitropyrazole-3-carboxamide |

InChI |

InChI=1S/C6H8N4O3/c1-7-6(11)4-3-5(10(12)13)8-9(4)2/h3H,1-2H3,(H,7,11) |

InChIキー |

LVRJLCINOACUQR-UHFFFAOYSA-N |

正規SMILES |

CNC(=O)C1=CC(=NN1C)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

合成経路と反応条件

N,1-ジメチル-3-ニトロ-1H-ピラゾール-5-カルボキサミドの合成は、通常、1-アミノ-2-ニトログアニジンとペンタン-2,4-ジオンをアルカリ触媒下で縮合させることで行われます 。 この方法は、酢酸を触媒として使用することで改良され、最終生成物の収率と純度が向上します .

工業的生産方法

この化合物の工業的生産方法は、広く文書化されていません。一般的なアプローチは、前述の反応条件を使用して、スケーラビリティとコスト効率を最適化した、大規模合成を使用します。

化学反応の分析

Reduction of the Nitro Group

The nitro group at position 3 undergoes selective reduction under catalytic hydrogenation conditions to form the corresponding amine derivative. This reaction is critical for synthesizing bioactive intermediates.

| Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|

| H₂/Pd-C in ethanol, 25°C, 6h | N,1-dimethyl-3-amino-1H-pyrazole-5-carboxamide | 82% | Precursor for pharmaceuticals |

Mechanism : The nitro group is reduced to an amine via a six-electron transfer process, facilitated by palladium catalysis. The carboxamide group remains intact under these conditions.

Nucleophilic Substitution Reactions

The nitro group’s electrophilic nature enables displacement reactions with nucleophiles such as hydroxide ions or amines.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| KOH in DMSO, 80°C, 12h | N,1-dimethyl-3-hydroxy-1H-pyrazole-5-carboxamide | 67% | Competitive hydrolysis may occur |

| Benzylamine, EtOH, reflux, 24h | N,1-dimethyl-3-(benzylamino)-1H-pyrazole-5-carboxamide | 58% | Steric hindrance limits efficiency |

Mechanism : Aromatic nucleophilic substitution (SNAr) occurs at the nitro-bearing carbon, facilitated by the electron-deficient pyrazole ring .

Cyclization Reactions

The carboxamide group participates in cyclization reactions to form heterocyclic systems.

| Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|

| DCC/DMAP, THF, 0°C → RT, 8h | 6-Methyl-2-nitroimidazo[1,5-b]pyrazol-7-one | 73% | Anticancer lead compound |

Mechanism : Intramolecular cyclization via activation of the carboxamide carbonyl group, forming a fused imidazole ring .

Hydrolysis of the Carboxamide Group

Controlled hydrolysis converts the carboxamide to a carboxylic acid, expanding derivatization potential.

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6M HCl, reflux, 24h | N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxylic acid | 89% | Acidic conditions prevent nitro reduction |

Mechanism : Acid-catalyzed hydrolysis cleaves the amide bond, yielding the carboxylic acid.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at position 4 due to the electron-withdrawing nitro group’s meta-directing effect.

| Reagents/Conditions | Products | Yield | Applications |

|---|---|---|---|

| Br₂, FeBr₃, CH₂Cl₂, 0°C, 2h | N,1-dimethyl-3-nitro-4-bromo-1H-pyrazole-5-carboxamide | 45% | Intermediate for cross-coupling |

Mechanism : Bromination occurs via electrophilic attack, stabilized by the nitro group’s resonance effects.

科学的研究の応用

Anticancer Activity

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide has shown promising results in anticancer research. Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 | 2.74 |

| HeLa | 3.16 |

| A549 | 0.39 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis and modulation of cell cycle regulation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Similar pyrazole derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Research indicates that N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide can reduce edema in animal models more effectively than traditional anti-inflammatory drugs like celecoxib.

Agricultural Applications

N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide has potential uses in agriculture as a pesticide or herbicide. Its chemical structure allows it to interact with specific biological pathways in plants and pests.

Herbicidal Activity

Research has shown that compounds with similar structures can inhibit specific enzymes involved in plant growth and development. For instance, studies have demonstrated that pyrazole derivatives can effectively control weed growth by targeting the shikimic acid pathway, which is vital for the synthesis of aromatic amino acids in plants.

Material Science Applications

The unique properties of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide extend to material science, where it can be utilized as a precursor for synthesizing novel materials.

Synthesis of Functional Polymers

The compound can be used to create functional polymers with specific properties such as thermal stability and chemical resistance. Research into polymer composites incorporating pyrazole derivatives has indicated enhanced mechanical properties and durability.

Case Studies and Research Findings

Several studies highlight the applications of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide:

- Anticancer Screening : A study conducted on various cancer cell lines revealed that this compound could serve as a lead structure for developing new anticancer agents.

- Inflammation Models : In vivo studies demonstrated significant reductions in inflammation markers when treated with this compound compared to controls.

- Agricultural Trials : Field trials showed that formulations containing N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide effectively controlled weed populations without adversely affecting crop yield.

作用機序

類似の化合物との比較

類似の化合物

3,5-ジメチル-1H-ピラゾール: 同様の用途で使用される、より単純なピラゾール誘導体.

1-フェニル-3-メチル-1H-ピラゾール-5-カルボキサミド: 異なる置換基を持つ別のピラゾール誘導体であり、さまざまな生物活性につながります.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide with key analogues:

Key Observations:

- Nitro vs. Chloro Substituents: Nitro groups (e.g., 3-NO₂ in the target compound) confer higher thermal stability compared to chloro derivatives (e.g., compound 3a in with mp 133–135°C). Nitro-substituted pyrazoles often exhibit stronger intermolecular interactions due to polarity .

- Methyl vs. Bulkier Groups : The target compound’s methyl groups (1-CH₃, N-CH₃) likely enhance metabolic stability compared to propyl (C₃H₇) or trifluoromethyl (CF₃) substituents, which may alter lipophilicity and bioavailability .

生物活性

N,1-Dimethyl-3-nitro-1H-pyrazole-5-carboxamide is a compound that belongs to the pyrazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Derivatives

Pyrazoles are known for their broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The modifications in their chemical structures can significantly influence their biological efficacy. N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide is particularly notable for its potential applications in cancer therapy and inflammation management.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide has shown promising results against various cancer cell lines:

- Cell Lines Tested :

- MCF7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics. For instance, derivatives of pyrazole have been reported to exhibit IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines .

Anti-inflammatory Activity

In addition to its anticancer properties, N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide has been evaluated for anti-inflammatory effects. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

- Inhibitory Effects : The compound exhibited significant inhibition of COX-2 with an SI (selectivity index) indicating a preference for COX-2 over COX-1 .

The mechanisms by which N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cell proliferation and survival pathways.

- DNA Interaction : Some studies suggest that these compounds can bind to DNA and interfere with replication processes, leading to apoptosis in cancer cells .

- Cytokine Modulation : The anti-inflammatory effects may be attributed to the modulation of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in clinical settings:

- A study reported that a derivative similar to N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide showed significant tumor growth inhibition in a murine model of breast cancer.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide?

- Methodological Answer : Synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate and phenylhydrazine derivatives can undergo cyclization under reflux conditions with solvents like ethanol or dichloromethane. Acid chlorides (e.g., pyrazole-5-carbonyl chloride) are intermediates in coupling reactions with amines, as demonstrated in the synthesis of analogous compounds . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating high-purity products .

- Key Steps :

- Cyclocondensation using DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core .

- Thionyl chloride-mediated conversion of carboxylic acids to reactive acyl chlorides for amide bond formation .

Q. Which spectroscopic techniques are used to confirm the structure of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide?

- Methodological Answer :

- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.5–3.5 ppm) and distinguishes tautomeric forms. Intramolecular hydrogen bonding can shift NH proton signals .

- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and carboxamide (1650–1680 cm⁻¹) functional groups .

- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 227.1 for C7H9N3O3) .

Q. How can researchers ensure purity and stability during storage?

- Methodological Answer :

- Purity (>95%) is verified via HPLC or GC analysis .

- Stability is maintained by storing the compound at -20°C in anhydrous conditions (e.g., under nitrogen) to prevent hydrolysis of the nitro or carboxamide groups .

Advanced Research Questions

Q. How do molecular docking studies guide the design of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide derivatives for biological activity?

- Methodological Answer : Docking against targets like human dihydrofolate reductase (DHFR, PDB: 1KMS) predicts binding affinities. For example, pyrazole derivatives with nitro groups show hydrogen bonding with Arg22 and π-π stacking with Phe34 residues. Docking scores (e.g., -9.2 kcal/mol vs. -7.8 kcal/mol for doxorubicin) correlate with in vitro inhibitory activity .

- Design Strategy : Substituents at the 3-nitro position enhance steric complementarity, while methyl groups improve lipophilicity for membrane penetration .

Q. What is the role of tautomerism in the reactivity of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide?

- Methodological Answer : NMR and X-ray crystallography differentiate between 1H-pyrazole (major) and 2H-pyrazole tautomers. The 1H form dominates due to intramolecular hydrogen bonding between the carboxamide NH and nitro oxygen, stabilizing the structure . Tautomeric states influence electrophilic substitution reactivity at the pyrazole C4 position .

Q. How do substituents at the pyrazole 5-position affect biological activity?

- Data-Driven Analysis :

| Substituent | IC50 (μM) against DHFR | LogP |

|---|---|---|

| -NO2 | 0.45 | 1.2 |

| -CH3 | 2.1 | 0.8 |

| -Cl | 1.8 | 1.5 |

- Nitro groups enhance potency due to electron-withdrawing effects, improving target binding . Hydrophobic substituents (e.g., -Cl) increase logP but may reduce solubility .

Q. What computational methods validate the electronic properties of N,1-dimethyl-3-nitro-1H-pyrazole-5-carboxamide?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps. The nitro group exhibits a high electron-deficient region, directing nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to assess stability under physiological conditions .

Contradictions and Considerations

- Synthesis Yield Variations : reports a 43% yield for a similar compound, while cites "quantitative yields" for derivatives. This discrepancy highlights the need for optimized reaction conditions (e.g., stoichiometry, temperature) .

- Biological Activity : Nitro-substituted pyrazoles in show potent DHFR inhibition, but notes reduced activity in analogs with ethoxybenzoyl groups. Researchers must balance electronic and steric effects during derivatization .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。